

comparing reactivity of Methyl 4-hydroxyoxane-4-carboxylate with analogs

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Compound of Interest

Compound Name: Methyl 4-hydroxyoxane-4-carboxylate

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An In-Depth Comparative Guide to the Reactivity of **Methyl 4-hydroxyoxane-4-carboxylate** and Its Structural Analogs

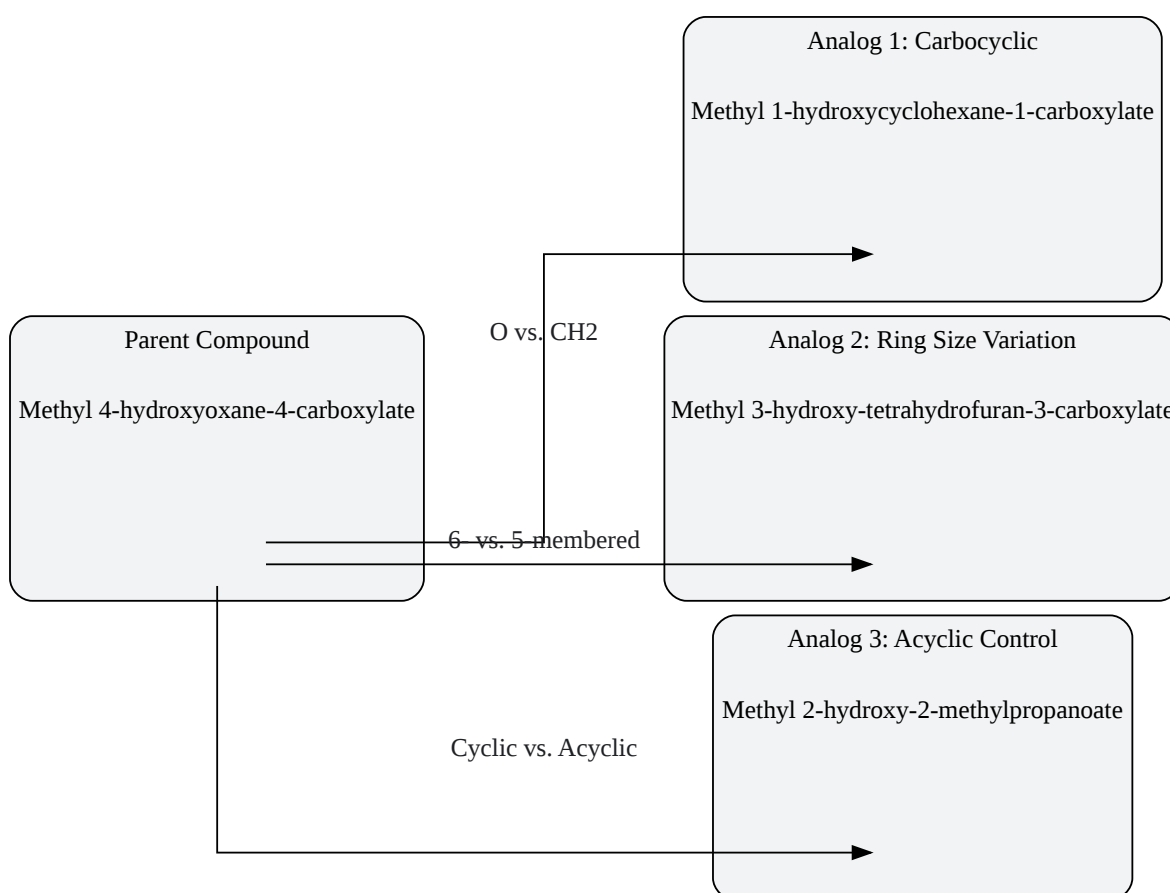
Introduction: Unveiling the Reactivity of a Multifunctional Scaffold

In the landscape of medicinal chemistry and materials science, heterocyclic compounds serve as foundational scaffolds for designing novel molecules with tailored properties. **Methyl 4-hydroxyoxane-4-carboxylate** is a particularly interesting molecule, embedding three key functional features within a single, compact structure: a tetrahydropyran (oxane) ring, a tertiary alcohol, and a sterically hindered methyl ester. The interplay between these groups dictates the molecule's overall reactivity, stability, and potential for further chemical modification.

Understanding the reactivity of this scaffold is paramount for its effective utilization in drug development and synthetic chemistry. How does the oxane ring's heteroatom influence the adjacent functional groups compared to a carbocyclic analog? How does the six-membered ring's conformational stability affect reaction rates compared to a more strained five-membered ring system? This guide provides a comprehensive, data-driven comparison of **Methyl 4-hydroxyoxane-4-carboxylate** with three carefully selected analogs to probe these questions. By examining their behavior under identical reaction conditions, we can delineate the subtle yet critical structure-activity relationships that govern their chemical transformations.

Rationale for Analog Selection

To create a meaningful comparison, we have selected three analogs that systematically vary key structural elements of our parent compound, **Methyl 4-hydroxyoxane-4-carboxylate**. This allows for the isolation and examination of specific structural effects on reactivity.



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Caption: Parent compound and selected analogs for reactivity comparison.

- Methyl 1-hydroxycyclohexanecarboxylate (Analog 1): By replacing the ring oxygen with a methylene (-CH₂-) group, this analog serves as a direct carbocyclic control. It allows us to investigate the electronic influence (or lack thereof) of the ether oxygen on the reactivity of the tertiary alcohol and the ester group.
- Methyl 3-hydroxy-tetrahydrofuran-3-carboxylate (Analog 2): This analog features a five-membered tetrahydrofuran (THF) ring. THF rings possess greater ring strain than their six-membered tetrahydropyran counterparts.^{[1][2]} This comparison will highlight how ring strain affects stability and the propensity for ring-opening reactions.
- Methyl 2-hydroxy-2-methylpropanoate (Analog 3): As an acyclic analog, this molecule removes the conformational constraints imposed by the ring structure. It provides a baseline for the inherent reactivity of the tertiary alcohol and ester functionalities when free from cyclic influences.

Part 1: Stability Under Oxidative Stress

Expert Rationale

Tertiary alcohols are famously resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the formation of a carbonyl group.^{[3][4]} Strong oxidizing agents under harsh, acidic conditions, such as the Jones reagent (CrO₃ in H₂SO₄/acetone), are required to force a reaction, which often proceeds via C-C bond cleavage rather than simple oxidation.^{[5][6]} By subjecting our parent compound and its analogs to Jones oxidation, we are not aiming for a clean transformation but rather probing the relative stability of the molecular scaffold. The extent of decomposition or reaction will serve as an inverse measure of the compound's robustness.

Experimental Protocol: Jones Oxidation

- Preparation: To a solution of the substrate (1.0 mmol) in 10 mL of acetone, cool the mixture to 0 °C in an ice bath.
- Titration: Slowly add Jones reagent dropwise with vigorous stirring. The persistence of the orange-brown color of Cr(VI) indicates the absence of a rapid reaction.

- **Monitoring:** Monitor the reaction mixture by Thin Layer Chromatography (TLC) over a period of 2 hours at 0 °C, followed by warming to room temperature for an additional 2 hours.
- **Workup:** Quench the reaction by adding isopropanol until the solution turns green, indicating the consumption of excess Cr(VI).^[7] Dilute with water and extract with ethyl acetate.
- **Analysis:** Analyze the crude extract by GC-MS to identify any degradation products and quantify the remaining starting material.

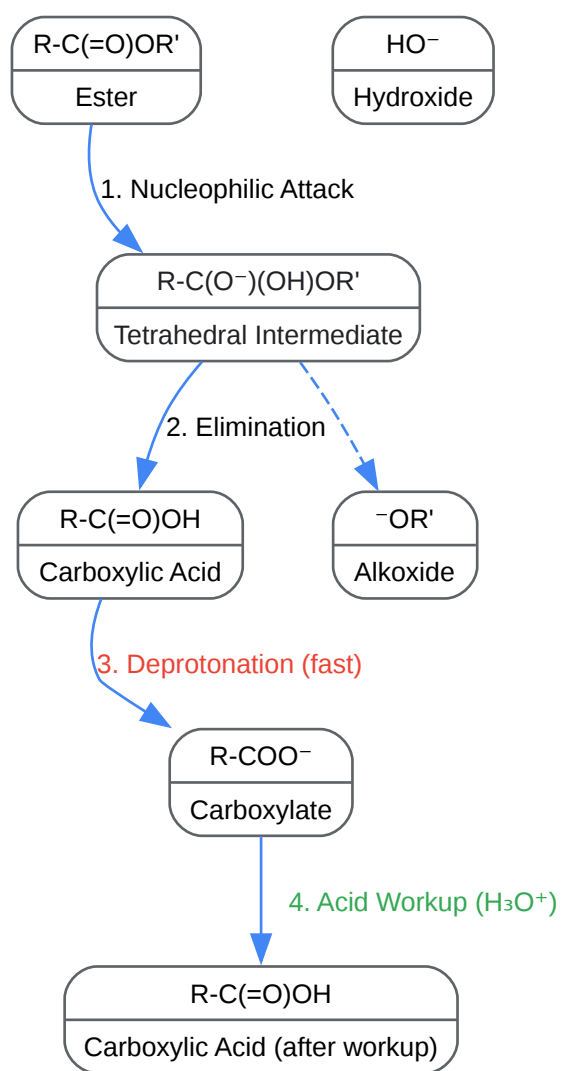
Comparative Data: Stability to Oxidation

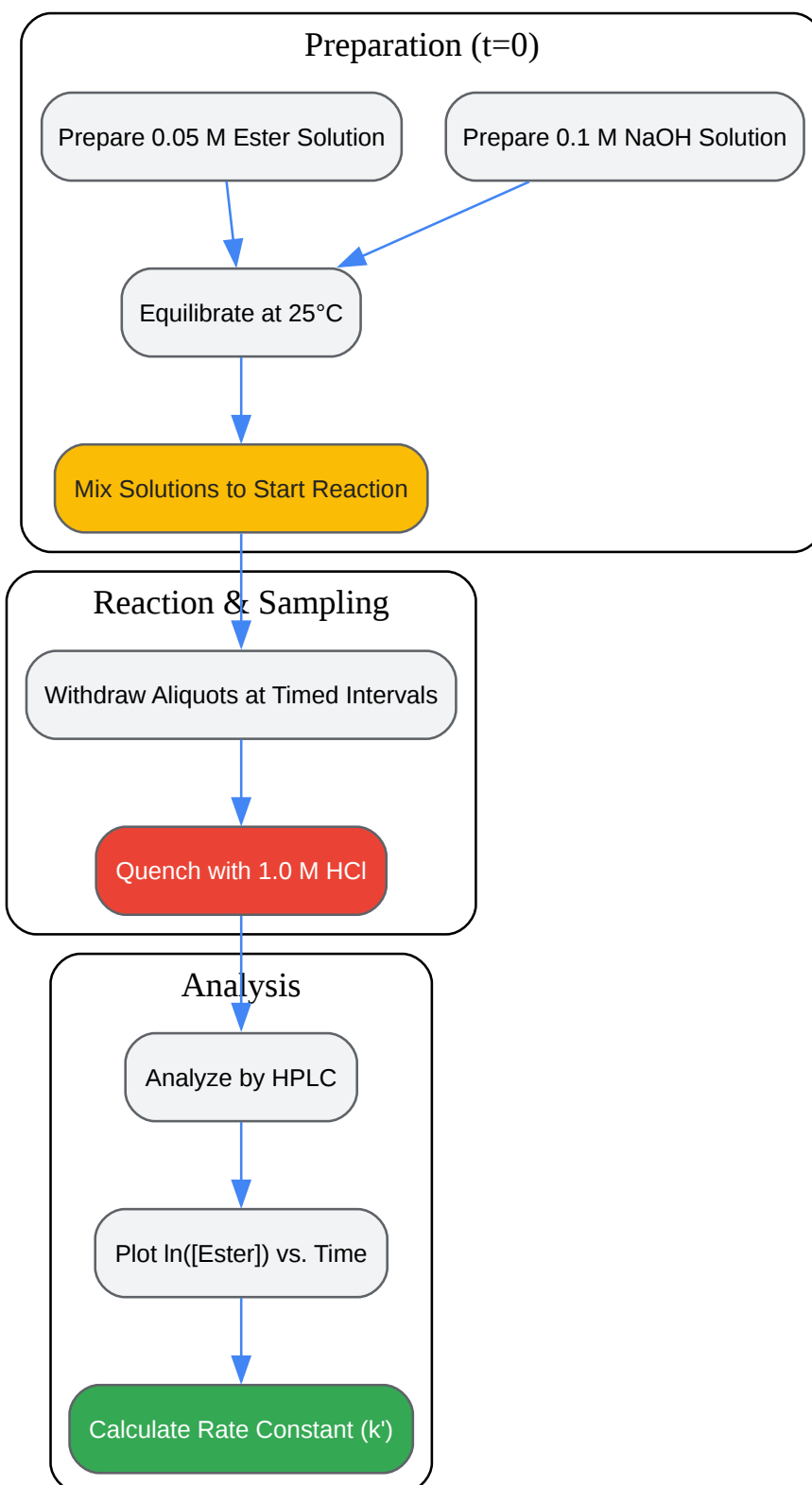
Compound	Starting Material Remaining (%)	Major Degradation Products	Interpretation
Methyl 4-hydroxyoxane-4-carboxylate	>95%	None detected	Highly stable scaffold. The electron-withdrawing ether oxygen may slightly deactivate the ring C-H bonds.
Methyl 1-hydroxycyclohexane-1-carboxylate	>95%	None detected	Highly stable, similar to the oxane analog, indicating the ether oxygen has a minimal role in oxidative stability under these conditions.
Methyl 3-hydroxy-tetrahydrofuran-3-carboxylate	~80%	Ring-opened products	Less stable. Increased ring strain makes the THF ring more susceptible to acid-catalyzed cleavage. ^[8]
Methyl 2-hydroxy-2-methylpropanoate	>95%	None detected	Highly stable, confirming the inherent resistance of the acyclic tertiary alcohol-ester motif.

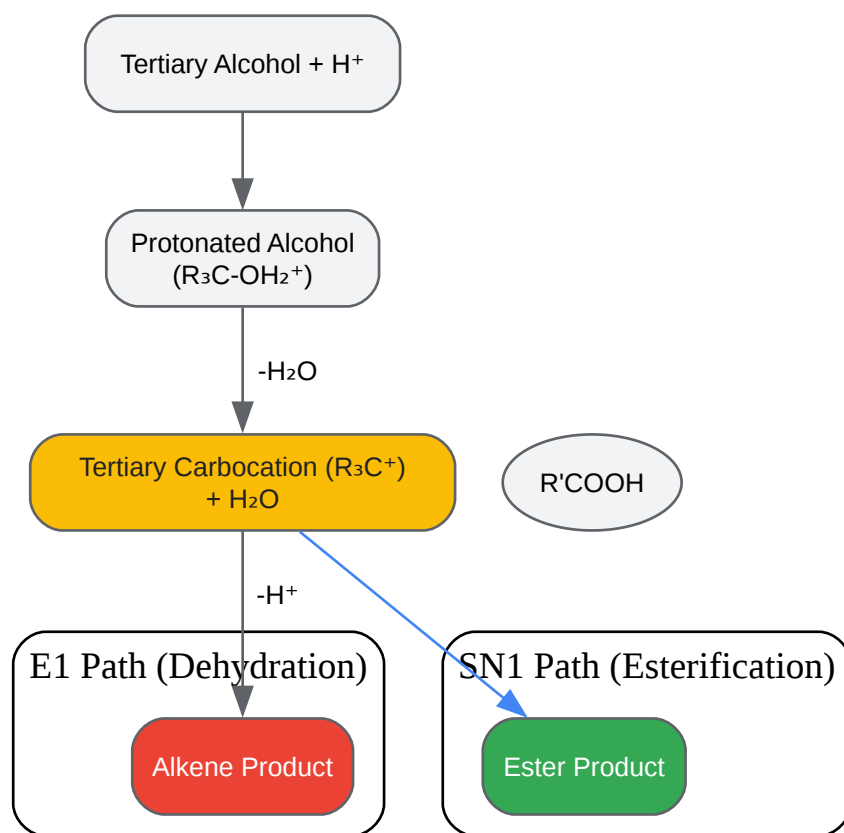
Part 2: Reactivity at the Ester Carbonyl - A Steric Hindrance Probe

Expert Rationale

The rate of nucleophilic acyl substitution at an ester carbonyl is highly sensitive to steric hindrance.^{[9][10][11]} The parent compound and its cyclic analogs feature a quaternary carbon adjacent to the ester, creating a sterically congested environment. Base-catalyzed hydrolysis (saponification) is an effective way to quantify this steric effect.^[12] The reaction proceeds via a tetrahedral intermediate, and the accessibility of the carbonyl carbon to the incoming hydroxide nucleophile is the rate-determining factor. By monitoring the disappearance of the starting ester over time, we can establish a clear reactivity trend.







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